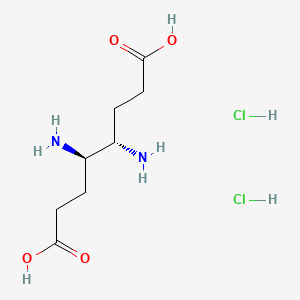
meso-gamma,gamma'-Diaminosuberic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meso-gamma,gamma'-Diaminosuberic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N2O4 and its molecular weight is 277.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Meso-gamma,gamma'-Diaminosuberic acid has been studied for its role as a glutamate receptor blocker. Research indicates that it can modulate synaptic transmission by blocking excitatory amino acid receptors, particularly in crustacean motoneurons.
- Mechanism of Action : Meso-di-GABA acts primarily on non-synaptic receptors, leading to the depression or blockage of excitatory junction potentials. This effect can be significant in understanding neuromuscular transmission and potential treatments for excitotoxicity in neurodegenerative diseases .
- Experimental Findings : In experiments, bath application of meso-di-GABA has shown to either increase or decrease membrane resistance depending on temperature, indicating its potential utility in studying temperature effects on synaptic transmission .
Biochemical Synthesis
This compound plays a crucial role in the synthesis of various compounds in organic chemistry.
- Synthesis Pathways : It has been utilized in ring-closure metathesis reactions, demonstrating its versatility as a building block for more complex organic molecules. This includes the synthesis of derivatives that can be further functionalized for diverse applications .
- Research Significance : The ability to synthesize derivatives of meso-di-GABA expands its applicability in drug design and development, particularly for compounds targeting neurological pathways .
Therapeutic Potential
The therapeutic applications of this compound are being explored, particularly in the context of neurological disorders.
Summary Table of Applications
Propiedades
Número CAS |
72955-63-6 |
|---|---|
Fórmula molecular |
C8H18Cl2N2O4 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
(4R,5S)-4,5-diaminooctanedioic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O4.2ClH/c9-5(1-3-7(11)12)6(10)2-4-8(13)14;;/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H/t5-,6+;; |
Clave InChI |
BTRJVVLNWIJONL-RUTFAPCESA-N |
SMILES |
C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl |
SMILES isomérico |
C(CC(=O)O)[C@H]([C@H](CCC(=O)O)N)N.Cl.Cl |
SMILES canónico |
C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl |
Key on ui other cas no. |
72955-63-6 |
Sinónimos |
meso-di-GABA meso-gamma,gamma'-diaminosuberic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















